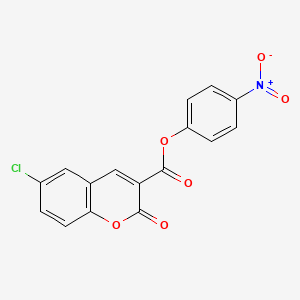![molecular formula C19H19N3O2 B5807308 N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMOM and is a member of the oxadiazole family of compounds.
Wirkmechanismus
The mechanism of action of DMOM is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. DMOM has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
DMOM has been shown to have several biochemical and physiological effects. In animal studies, DMOM has been shown to reduce inflammation and tumor growth. DMOM has also been shown to improve cognitive function in animal models of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of DMOM.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMOM is its potential use in drug development. DMOM has shown promising results in preclinical studies, making it a potentially valuable candidate for further research. However, the synthesis of DMOM is a complex process that requires expertise in organic chemistry. This may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on DMOM. One area of research is in the development of new drugs based on DMOM. DMOM has shown potential as a treatment for a variety of diseases, and further research is needed to fully understand its potential applications. Another area of research is in the development of new synthesis methods for DMOM. This could potentially make the compound more accessible for research purposes. Finally, further research is needed to fully understand the biochemical and physiological effects of DMOM, as well as its mechanism of action. This could help to identify new potential applications for the compound.
Synthesemethoden
The synthesis of DMOM involves a multi-step process that includes the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N,N-dimethylbenzamide in the presence of a base to yield DMOM. The synthesis of DMOM is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DMOM has shown potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. DMOM has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. DMOM has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-6-9-15(11-13)18-20-17(24-21-18)12-22(3)19(23)16-10-5-4-8-14(16)2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJJNOLDQNJIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)



![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)



![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)

